3-(2-Trityl-2H-tetrazol-5-YL)-phenol

CAS No.: 885278-25-1

Cat. No.: VC3280038

Molecular Formula: C26H20N4O

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885278-25-1 |

|---|---|

| Molecular Formula | C26H20N4O |

| Molecular Weight | 404.5 g/mol |

| IUPAC Name | 3-(2-trityltetrazol-5-yl)phenol |

| Standard InChI | InChI=1S/C26H20N4O/c31-24-18-10-11-20(19-24)25-27-29-30(28-25)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,31H |

| Standard InChI Key | MIDUJJHWBFKQEM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)O |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC(=CC=C5)O |

Introduction

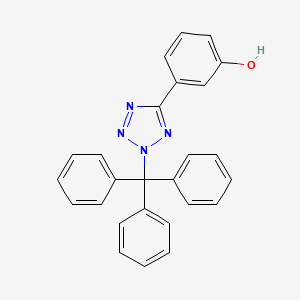

Chemical Identity and Structure

3-(2-Trityl-2H-tetrazol-5-yl)-phenol is a tetrazole derivative characterized by a phenol group attached to a tetrazole ring, with a trityl (triphenylmethyl) protecting group at the N-2 position of the tetrazole. This compound is identified in chemical databases and research literature by specific identifiers and properties that distinguish it from other tetrazole derivatives.

Basic Identification Parameters

The compound possesses distinct chemical identification parameters that facilitate its cataloging and recognition in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 885278-25-1 |

| Molecular Formula | C₂₆H₂₀N₄O |

| Molecular Weight | 404.47 g/mol |

| Minimum Purity Specification | 98% |

Structural Significance

The structural features of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol have important implications for its chemical behavior. The tetrazole ring serves as a bioisostere for carboxylic acid groups, meaning it can mimic the electronic and spatial arrangements of carboxylic acids in biological systems while offering different physicochemical properties . This bioisosteric relationship makes tetrazole-containing compounds valuable in medicinal chemistry applications.

The trityl group, consisting of three phenyl rings attached to a central carbon atom, creates significant steric bulk around the N-2 position of the tetrazole. This bulky protecting group prevents unwanted side reactions and improves the crystallization properties of the compound, making it useful for structural studies and synthetic applications .

Physical and Chemical Properties

The physical and chemical properties of 3-(2-Trityl-2H-tetrazol-5-yl)-phenol influence its behavior in different environments and its potential applications in research and development.

Physical Characteristics

Based on related tetrazole derivatives, 3-(2-Trityl-2H-tetrazol-5-yl)-phenol is likely to exist as a solid at room temperature. Trityl-protected tetrazoles generally demonstrate good crystallization properties, which facilitate their purification and structural characterization through techniques such as X-ray crystallography .

Chemical Reactivity

The tetrazole ring in 3-(2-Trityl-2H-tetrazol-5-yl)-phenol exhibits acidic properties similar to carboxylic acids, with pKa values typically in the range of 4.5-5.0. This acidity arises from the ability of the tetrazole NH to deprotonate, forming a stable anion due to resonance stabilization across the nitrogen-rich ring .

The phenol group contributes additional reactivity through its hydroxyl functionality, which can participate in hydrogen bonding interactions and undergo various transformations including:

-

Deprotonation under basic conditions

-

Esterification or etherification of the hydroxyl group

-

Electrophilic aromatic substitution reactions on the phenol ring

The trityl protecting group at the N-2 position of the tetrazole can be selectively removed under mild acidic conditions, allowing for further functionalization of the tetrazole nitrogen. This selective deprotection makes the compound valuable as a synthetic intermediate in the preparation of more complex tetrazole derivatives .

Applications in Research and Development

3-(2-Trityl-2H-tetrazol-5-yl)-phenol and related tetrazole derivatives find applications across multiple fields, particularly in medicinal chemistry and synthetic organic chemistry.

Medicinal Chemistry Applications

Tetrazole-containing compounds have gained significant attention in medicinal chemistry due to their ability to function as bioisosteres for carboxylic acids. The tetrazole moiety can enhance metabolic stability, membrane permeability, and target binding affinity compared to carboxylic acid analogs .

The phenol group in 3-(2-Trityl-2H-tetrazol-5-yl)-phenol provides additional opportunities for hydrogen bonding interactions with biological targets, potentially enhancing its utility in drug discovery efforts. Tetrazole derivatives have been explored as:

-

Enzyme inhibitors, particularly for proteases and kinases

-

Receptor antagonists or agonists

-

Anti-inflammatory agents

-

Antihypertensive compounds

Synthetic Building Blocks

The presence of both the tetrazole ring and the phenol group makes 3-(2-Trityl-2H-tetrazol-5-yl)-phenol a versatile building block for the synthesis of more complex molecules. The compound can serve as an intermediate in the preparation of:

-

Libraries of tetrazole derivatives for structure-activity relationship studies

-

Conjugates with other bioactive molecules

-

Functionalized materials with specific properties

The trityl protecting group allows for orthogonal protection strategies in multi-step syntheses, enabling selective functionalization of different parts of the molecule .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazards necessitate appropriate precautions during handling to minimize exposure and potential adverse effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume